molecular formula C20H36O6 B564692 Thromboxane B1

Thromboxane B1

Cat. No.: B564692
M. Wt: 372.5 g/mol
InChI Key: JSDWWNLTJCCSAV-VZBVYBAISA-N
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Description

Thromboxane B1 (TXB1) is a member of the thromboxane B (TXB) family . Thromboxane is a type of lipid known as eicosanoids . It is named for its role in blood clot formation (thrombosis) .


Synthesis Analysis

Thromboxane A synthase, an enzyme found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane .


Molecular Structure Analysis

The molecular formula of this compound is C20H36O6 . The average mass is 372.496 Da and the monoisotopic mass is 372.251190 Da .


Chemical Reactions Analysis

This compound is a product of the metabolism of dihomo-γ-linolenic acid (DGLA) by cyclooxygenases 1 and 2 (COX-1/COX-2) .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 577.1±50.0 °C at 760 mmHg, and a flash point of 196.6±23.6 °C . It has 6 H bond acceptors, 4 H bond donors, and 13 freely rotating bonds .

Scientific Research Applications

  • Immunological Impact : Thromboxane plays a crucial role in modulating immune responses, particularly in organ transplant rejection. It enhances cytotoxic T cell function within transplants, affecting the rejection of MHC-disparate renal allografts (Ruiz et al., 1992).

  • Cancer Research : In the study of cancer, thromboxane B2 (a derivative of thromboxane B1) has been shown to increase the proliferation of B16 amelanotic melanoma cells. It appears to modulate tumor cell proliferation positively and negatively, potentially impacting tumor growth (Honn & Meyer, 1981).

  • Radiation-Induced Injury : Thromboxane B2 has been used as an indicator of vascular alteration and tissue viability in radiation-induced cutaneous injury, suggesting its potential as a biomarker in such contexts (Dernell et al., 1994).

  • Tumor Metastasis : Thromboxane A2 receptor signaling is implicated in facilitating tumor colonization through interactions between platelets, tumor cells, and endothelial cells. This suggests a role for thromboxane in the metastatic process of cancers (Matsui et al., 2012).

  • Periodontal Disease : Elevated levels of thromboxane B2 have been found in gingival tissue affected by periodontal disease, indicating its involvement in the progression of this condition (Rifkin & Tai, 1981).

  • Neurological Applications : Thromboxane B2 is formed from endogenous precursors in brain tissue, suggesting its potential role in neurological functions or disorders (Wolfe et al., 1976).

Mechanism of Action

Target of Action

Thromboxane B1 (TXB1) is a member of the Thromboxane B (TXB) family, which is a lipid belonging to the eicosanoid family . The primary targets of this compound are the thromboxane receptors, which are G-protein-coupled receptors coupled to the G protein Gq . These receptors play a crucial role in various physiological processes, including blood clot formation (thrombosis) .

Mode of Action

This compound interacts with its targets, the thromboxane receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects. Thromboxane is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation . It is in homeostatic balance in the circulatory system with prostacyclin, a related compound .

Biochemical Pathways

This compound is involved in the cyclooxygenase (COX)-1 pathway . In human platelets, Thromboxane A2, a related compound, is the major arachidonic acid derivative via the COX-1 pathway . The enzyme Thromboxane-A synthase, found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane . This biochemical pathway plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Pharmacokinetics

The pharmacokinetics of this compound involves its biosynthesis, which can be assessed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites . These measurements provide a non-invasive index of platelet activation .

Result of Action

The action of this compound results in various molecular and cellular effects. It acts as a vasoconstrictor and a potent hypertensive agent, promoting platelet aggregation . It also plays a role in the formation of blood clots and reduces blood flow to the site of a clot .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, people with asthma tend to have increased thromboxane production . Additionally, analogs of thromboxane act as bronchoconstrictors in patients with asthma . Furthermore, the urinary 11-dehydro-TXB2, a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin . This indicates that the action of this compound can be modulated by certain medications .

Safety and Hazards

Thromboxane B1 is highly flammable and causes serious eye irritation . It is suspected of damaging fertility or the unborn child and may cause drowsiness or dizziness .

Biochemical Analysis

Biochemical Properties

Thromboxane B1 interacts with various enzymes and proteins as part of its role in biochemical reactions. Thromboxane A2, from which this compound is derived, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and proteins, which could also be relevant to the biochemical properties of this compound .

Cellular Effects

This compound, as a metabolite of Thromboxane A2, may have indirect effects on various types of cells and cellular processes. Thromboxane A2 receptor (TPr) has been reported to trigger vascular inflammation . Thromboxane A2 synthase and TPr are involved in tumor progression, especially tumor cell proliferation, migration, and invasion .

Molecular Mechanism

The molecular mechanism of this compound is closely related to that of Thromboxane A2. Thromboxane A2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings can be inferred from studies on Thromboxane A2. Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to Thromboxane B2, a biologically inactive hemiacetal, with a half-life of 30 seconds . This suggests that this compound may also have a short half-life and undergo rapid degradation in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on Thromboxane A2 provides some insights. For instance, Thromboxane A2 is known to play a role in atherothrombosis, and its biosynthesis can be reduced by approximately 70% by daily low-dose aspirin .

Metabolic Pathways

This compound is involved in the metabolic pathways of Thromboxane A2. Thromboxane A2 is a major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and cofactors .

Transport and Distribution

Thromboxane A2, from which this compound is derived, primarily functions as an autocrine or paracrine mediator in the tissues surrounding its site of production due to its short half-life .

Subcellular Localization

Studies have shown that both Thromboxane A2 synthase and Thromboxane A2 receptor are constitutively expressed in both nuclear and extranuclear compartments of vascular smooth muscle cells . This suggests that this compound may also have a similar subcellular localization.

Properties

IUPAC Name

7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDWWNLTJCCSAV-VZBVYBAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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